molecular formula C19H22ClN5O B584653 4-Chloro Trazodone Isomer CAS No. 157072-19-0

4-Chloro Trazodone Isomer

Cat. No.: B584653
CAS No.: 157072-19-0
M. Wt: 371.869
InChI Key: ZUZALSYWCGGMET-UHFFFAOYSA-N
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Description

4-Chloro Trazodone Isomer, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN5O and its molecular weight is 371.869. The purity is usually 95%.
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Scientific Research Applications

Depression and Anxiety Treatment

Trazodone is well-documented for its antidepressant efficacy, comparable to tricyclic antidepressants and fluoxetine, with a distinctive advantage in elderly patients due to better tolerability and lower incidence of anticholinergic and cardiovascular side effects (Haria, Fitton, & McTavish, 1994). Its utility extends to treating anxiety disorders, showing effectiveness similar to benzodiazepines but with a more favorable side effect profile (Bossini et al., 2012).

Insomnia and Sleep Disorders

Trazodone has gained recognition for its off-label use as a hypnotic, helping to address psychotropic-induced insomnia and sleep maintenance issues. Its sedative properties, linked to serotonin receptor antagonism, provide a non-addictive alternative to traditional sleep medications, making it a valuable option for patients with chronic insomnia (Khouzam, 2017).

Chronic Pain Management

Emerging evidence suggests Trazodone's potential in chronic pain management, attributed to its serotonergic metamodulation capabilities. This novel mechanism involves the modulation of mGlu2/3 receptors by serotonergic actions, offering a promising approach to pain management beyond conventional therapies (Garrone et al., 2021).

Pharmacokinetics and Metabolism

Understanding Trazodone's metabolism and pharmacokinetic profile is crucial for developing therapeutic strategies. It undergoes extensive metabolism, including CYP3A4-dependent N-dealkylation, forming metabolites that may possess unique pharmacological activities. These pharmacokinetic properties are essential for optimizing dosing and minimizing side effects (Caccia, 2007).

Biochemical Analysis

Biochemical Properties

The 4-Chloro Trazodone Isomer interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may interact with the enzymes and proteins involved in the biochemical reactions that lead to stereotypy.

Cellular Effects

The this compound has been found to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit apomorphine-induced stereotypy in mice , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Properties

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZALSYWCGGMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166209
Record name 4-Chloro trazodone isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157072-19-0
Record name 4-Chloro trazodone isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro trazodone isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on
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Record name 4-CHLORO TRAZODONE ISOMER
Source FDA Global Substance Registration System (GSRS)
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